4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide
Description
The compound 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide moiety linked via an ethyl group to a hexahydrothieno[3,4-b]pyrazine ring system. Key structural elements include:
- A benzenesulfonamide group, a common pharmacophore in carbonic anhydrase (CA) inhibitors and anti-inflammatory agents.
- A hexahydrothieno[3,4-b]pyrazine core modified with a sulfone (6,6-dioxido) and ketone (3-oxo) group, which may enhance metabolic stability and target binding.
Properties
IUPAC Name |
4-[2-(3,6,6-trioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c21-30(27,28)17-8-6-15(7-9-17)10-11-22-12-20(24)23(16-4-2-1-3-5-16)19-14-29(25,26)13-18(19)22/h1-9,18-19H,10-14H2,(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAHOEKCSCODBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the thienopyrazine core, followed by the introduction of the phenyl group and the sulfonamide moiety. Key steps include:
Formation of the thienopyrazine ring: This is usually achieved through a cyclization reaction involving dioxothiophenes and hydrazine derivatives.
Introduction of the phenyl group: This can be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Attachment of the sulfonamide group: This typically involves the reaction of a sulfonyl chloride with an amine group to form the sulfonamide linkage.
Industrial Production Methods: Industrial production scales up these reactions using optimized catalysts, solvents, and reaction conditions to ensure high yield and purity. Techniques like flow chemistry and continuous synthesis might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: Reduction can occur at the nitro groups, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like hydrogen peroxide or organic peroxides under mild conditions.
Reduction: Utilizes agents such as palladium on carbon (Pd/C) with hydrogen gas or other hydride donors.
Substitution: Typically involves strong acids or bases, depending on the desired substitution pattern.
Major Products:
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Variously substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for materials science and pharmaceuticals.
Biology: In biological research, it can serve as a probe for studying enzyme activities or as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials due to its versatile chemical structure.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, the compound can interact with various molecular targets:
Enzyme inhibition: The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Receptor binding: The aromatic and heterocyclic rings can facilitate interactions with biological receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline-Benzenesulfonamide Derivatives ()
Structure: Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides feature a pyrazoline ring substituted with aryl groups and linked to benzenesulfonamide. Synthesis: Synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonamide functionalization. Bioactivity: Demonstrated carbonic anhydrase (CA) inhibitory activity (IC~50~ values in the nanomolar range) and cytotoxicity against cancer cell lines, attributed to the sulfonamide group’s zinc-binding capability . Comparison:
- Similarities : Both compounds contain benzenesulfonamide, a critical moiety for CA inhibition.
Thiazolo-Pyrimidine Derivatives ()
Structure: Examples include (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which incorporates a thiazolo-pyrimidine core with arylidene and cyano substituents. Synthesis: Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid . Bioactivity: Limited data on specific targets, but thiazolo-pyrimidines are known for antimicrobial and antitumor activities. Comparison:
- Similarities : Both classes employ fused heterocycles to enhance stability and π-π stacking interactions.
- Differences: The target compound’s sulfone and ketone groups may confer distinct electronic properties compared to the cyano substituents in ’s derivatives.
Pyrazolo-Pyrimidine-Chromenone Hybrids ()
Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide combines pyrazolo-pyrimidine, chromenone, and benzenesulfonamide moieties. Synthesis: Synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis . Bioactivity: Likely targets kinases or DNA topoisomerases due to the chromenone scaffold’s role in apoptosis induction. Comparison:
- Similarities : Both compounds use sulfonamide groups for solubility and target engagement.
- Differences: The chromenone system in introduces planar aromaticity, contrasting with the saturated pyrazine core of the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Trends
Sulfonamide Role : The benzenesulfonamide group is critical across all compounds for solubility and enzyme inhibition (e.g., CA, kinases) .
Heterocyclic Cores: Rigid systems (e.g., hexahydrothieno-pyrazine) may improve metabolic stability, while flexible cores (e.g., pyrazoline) enhance conformational adaptability .
Substituent Effects: Electron-withdrawing groups (e.g., sulfone, cyano) modulate electronic properties and binding affinity, as seen in and the target compound .
Biological Activity
The compound 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, experimental data, and theoretical analyses.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several components:
- Core Structure : The thieno[3,4-b]pyrazine moiety contributes to the compound's unique properties.
- Functional Groups : The sulfonamide group is known for its pharmacological significance, particularly in medicinal chemistry.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Pharmacological Insights
Research indicates that compounds containing a sulfonamide group often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific compound has shown potential in various studies related to cardiovascular effects and calcium channel inhibition.
Case Studies and Experimental Findings
-
Cardiovascular Effects :
- A study evaluated the impact of similar benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that derivatives of benzenesulfonamide could significantly alter coronary resistance and perfusion pressure. The compound 4-(2-aminoethyl)benzenesulfonamide demonstrated a decrease in perfusion pressure through L-type calcium channel inhibition, suggesting a potential therapeutic role in managing cardiac conditions .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Benzenesulfonamide 0.001 Decrease Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) 0.001 Moderate Decrease Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) 0.001 Minimal Change Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) 0.001 Significant Decrease - Calcium Channel Interaction :
In Silico Studies
In silico approaches have been utilized to predict the pharmacokinetic properties of the compound. Using software like SwissADME and Admetlab 2.0, researchers assessed parameters such as permeability and bioavailability.
| Parameter | Value |
|---|---|
| LogP | 3.5 |
| Solubility | High |
| Permeability | Moderate |
These findings suggest that the compound has favorable characteristics for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of the thieno-pyrazine core, followed by sulfonamide coupling. Key steps include:
- Cyclization under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) to form the hexahydrothieno[3,4-b]pyrazine ring .
- Sulfonylation using benzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Critical Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 80–100 | Toluene | p-TsOH | 60–70 |
| Sulfonylation | 0–5 | DCM | Triethylamine | 75–85 |
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the presence of the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons, δ 110–120 ppm for sulfonyl carbons) and the hexahydrothieno-pyrazine core (δ 2.5–4.0 ppm for aliphatic protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention time consistency indicating structural homogeneity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 493.1325) .
Q. What are the key solubility and stability considerations for this compound in experimental buffers?
- Methodology :
- Solubility screening in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation observed at concentrations >10 mM .
- Stability assessed via HPLC over 24–72 hours under varying pH (4–9) and temperatures (4–37°C). Degradation occurs at pH <5 or >8, necessitating neutral buffer storage .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like carbonic anhydrase (PDB ID: 3LXE). The sulfonamide group shows strong hydrogen bonding with active-site zinc ions .
- MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability. RMSD analysis reveals conformational shifts in the thieno-pyrazine moiety affecting affinity .
- Data Interpretation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values to prioritize targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem (Assay ID: 652489) and independent studies. Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 12 µM) may arise from assay conditions:
| Variable | Study A | Study B |
|---|---|---|
| Cell Line | HEK293 | HeLa |
| Incubation Time | 24 h | 48 h |
| Solvent | DMSO | Ethanol |
- Dose-Response Refinement : Repeat assays under standardized conditions (e.g., uniform cell passage number, solvent concentration ≤0.1% v/v) .
Q. How can crystallography elucidate conformational dynamics of the hexahydrothieno-pyrazine core?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Data collection at 100 K reveals chair conformations in the pyrazine ring and sulfonamide torsion angles .
- Comparative Analysis : Overlay crystal structures with docked poses to validate computational models. Discrepancies >1.5 Å indicate force field inaccuracies .
Methodological Challenges and Solutions
Q. Why does the sulfonylation step often yield by-products, and how can they be mitigated?
- Root Cause : Competing N- vs. O-sulfonylation due to nucleophilic oxygen in the thieno-pyrazine core.
- Solution : Use bulky bases (e.g., DBU) to deprotonate the amine selectively, reducing O-sulfonylation. Monitor reaction progress via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) .
Q. How do electronic effects of substituents on the phenyl ring influence reactivity in follow-up derivatization?
- Case Study : Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilic aromatic substitution yields by 30–40% compared to electron-donating groups (-OCH₃).
- Strategy : Optimize via Buchwald-Hartwig coupling with Pd(OAc)₂/XPhos catalyst system for C-N bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
